molecular formula C15H11ClO6 B1669374 Cyanidin chloride CAS No. 528-58-5

Cyanidin chloride

Cat. No. B1669374
CAS RN: 528-58-5
M. Wt: 322.69 g/mol
InChI Key: COAWNPJQKJEHPG-UHFFFAOYSA-N
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Description

Cyanidin chloride is a flavonoid compound that protects neuronal cells from oxidative stress . It is a pigment found in several varieties of berries . The empirical formula is C15H11ClO6 and the molecular weight is 322.70 .


Synthesis Analysis

The synthesis of Cyanidin chloride involves the use of a semi-preparative HPLC system loaded with an EP-C18M reversed-phase silica gel .


Molecular Structure Analysis

The molecular structure of Cyanidin chloride is represented by the SMILES string [Cl-].Oc1cc (O)c2cc (O)c ( [o+]c2c1)-c3ccc (O)c (O)c3 .


Chemical Reactions Analysis

Cyanidin chloride exhibits antioxidant properties and electrochemical activity. The oxidation peak potentials (Epa) of key anthocyanins are +368 mV for cyanidin .


Physical And Chemical Properties Analysis

Cyanidin chloride appears as a violet powder . It has a melting point of over 300°C .

Scientific Research Applications

Diabetes Management and Complications

Cyanidin chloride has been demonstrated to offer beneficial effects in the context of diabetes. Research indicates its potential in reducing albumin glycation rates in both in vitro and in vivo models, suggesting its utility in managing diabetes mellitus complications. Specifically, when encapsulated in liposomes, Cyanidin chloride showed enhanced anti-glycation activity, hinting at innovative therapeutic avenues for treating diabetes and its associated disorders (Gharib, Faezizadeh, & Godarzee, 2013).

Antidiabetic Potential through Enzyme Inhibition

The inhibitory activity of Cyanidin chloride and its glycosides against intestinal α-glucosidase and pancreatic α-amylase highlights its potential in the prevention and treatment of diabetes mellitus. Its specific inhibitory effects on intestinal sucrase and synergistic actions with acarbose suggest a promising role in dietary strategies aimed at managing diabetes (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).

Antidepressant-Like Efficacy

Cyanidin chloride has been found to exhibit antidepressant-like effects, dependent on the modulation of the PI3K/AKT/FoxG1/FGF-2 signaling pathway. This suggests its utility in the therapeutic intervention of depression, by enhancing neuronal differentiation and dendritic maturation (Shan et al., 2020).

Antioxidant and Anti-inflammatory Properties

Cyanidin chloride has shown notable antioxidant and anti-inflammatory activities. Studies indicate its ability to suppress the overproduction of reactive oxygen species (ROS) and modulate signaling pathways involved in inflammation and oxidative stress, highlighting its potential in preventing and treating inflammatory conditions and oxidative stress-related diseases (Gao et al., 2013).

Osteoporosis Prevention

Research on Cyanidin chloride reveals its capability to inhibit osteoclastogenesis and associated signaling pathways, providing a foundation for its use in preventing or treating osteolytic diseases like osteoporosis. By suppressing RANKL-mediated osteoclast formation and activity, Cyanidin chloride offers a novel approach to managing conditions characterized by excessive bone resorption (Cheng et al., 2018).

Anti-glycation and DNA Protection

Cyanidin chloride has demonstrated effectiveness in inhibiting protein glycation and protecting against oxidative DNA damage. This activity is significant for the management of diabetic complications and the preservation of cellular integrity under oxidative stress conditions, pointing towards its therapeutic potential in a range of metabolic and degenerative diseases (Suantawee, Cheng, & Adisakwattana, 2016).

Future Directions

Cyanidin chloride has shown strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . Therefore, it holds promise for future research and potential therapeutic applications .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWNPJQKJEHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13306-05-3 (Parent)
Record name Cyanidin chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80967263
Record name Cyanidin chloride
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Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin chloride

CAS RN

528-58-5
Record name Cyanidin chloride
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Record name Cyanidin chloride
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Record name Cyanidin chloride
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Record name Cyanidin chloride
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Record name 3,3',4',5,7-pentahydroxyflavylium chloride
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Record name CYANIDIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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